![molecular formula C17H12N2O3 B1387306 3-(6-Phenoxypyridazin-3-yl)benzoic acid CAS No. 1171776-18-3](/img/structure/B1387306.png)
3-(6-Phenoxypyridazin-3-yl)benzoic acid
Overview
Description
Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
This compound serves as a precursor in the synthesis of various pharmacologically active agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications .
Agricultural Chemical Research
In agriculture, researchers explore the use of this compound in the development of new pesticides or herbicides. Its phenoxypyridazin moiety could be effective in disrupting the life cycle of pests or weeds.
Material Science
The benzoic acid moiety of this compound can be utilized in material science for the creation of novel polymers or coatings. These materials could have unique properties such as enhanced durability or specialized conductivity .
Analytical Chemistry
As an analytical reagent, 3-(6-Phenoxypyridazin-3-yl)benzoic acid might be used in chemical assays or as a standard in chromatographic analysis due to its distinct chemical signature .
Biochemical Research
In biochemical research, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that interact with benzoic acid derivatives .
Environmental Science
Organic Chemistry Education
Due to its complex structure, it can be used as a teaching tool in organic chemistry courses to illustrate concepts such as aromaticity, functional group chemistry, and molecular interactions .
Chemical Engineering
In chemical engineering, this compound could be investigated for its properties under various conditions, aiding in the design of industrial processes for its large-scale synthesis or modification .
properties
IUPAC Name |
3-(6-phenoxypyridazin-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-17(21)13-6-4-5-12(11-13)15-9-10-16(19-18-15)22-14-7-2-1-3-8-14/h1-11H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIKCLDATQDJPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NN=C(C=C2)C3=CC(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Phenoxypyridazin-3-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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